1-methyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]
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Overview
Description
1-methyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] is a useful research compound. Its molecular formula is C15H12ClN3O and its molecular weight is 285.73. The purity is usually 95%.
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Scientific Research Applications
Structure and Isomerism
The study of the structure and isomerism of compounds like 1-methyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] provides fundamental insights into their chemical properties. Dziomko et al. (1980) synthesized mono- and dihydrazones by reacting 3-chloro-2-hydrazino- and 2,3-dihydrazinoquinoxalines with 1H-indole-2,3-dione and its 1-methyl and 1-butyl homologs. The structural elucidation through NMR, IR, and electronic absorption spectroscopy revealed the thermal and photochemical conversion behaviors of these compounds, highlighting their potential in synthetic organic chemistry and materials science (Dziomko et al., 1980).
Antimicrobial and Antitumor Activity
Compounds derived from or related to 1-methyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] have shown promising antimicrobial and antitumor activities. For example, Sayed et al. (2018) synthesized indole derivatives containing heterocyclic moieties with significant antimicrobial activity, indicating the potential of such compounds in developing new antimicrobial agents (Sayed et al., 2018). Furthermore, Sundaree et al. (2016) evaluated a series of N′-((1-(substituted)-1H-indol-3-yl)methylene)hydrazides for their antiproliferative activities against various cancer cell lines, highlighting the potential of indole hydrazide–hydrazones in cancer therapy (Sundaree et al., 2016).
Mechanism of Action
Target of Action
The compound 1-methyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] belongs to the class of indole derivatives . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them important in the development of new useful derivatives . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . .
Result of Action
The result of the action of indole derivatives can vary widely, depending on their specific biological activities . Some indole derivatives have been reported to have potent antiviral activity, with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus . .
Properties
IUPAC Name |
3-[(4-chlorophenyl)diazenyl]-1-methylindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-19-13-5-3-2-4-12(13)14(15(19)20)18-17-11-8-6-10(16)7-9-11/h2-9,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMKJULYJADQKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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